

# Benchmarking GFH018: A Comparative Analysis of TGF-βR1 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

SHANGHAI, China – November 21, 2025 – This guide provides a comprehensive performance comparison of **GFH018**, a novel small molecule inhibitor of the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) type I receptor (TGF- $\beta$ R1), against other published data for similar agents in its class. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols from pivotal clinical trials, and visualizes the underlying biological pathways and study designs.

**GFH018** targets the TGF- $\beta$  signaling pathway, a critical regulator of tumor growth, metastasis, and immune suppression.[1] By inhibiting TGF- $\beta$ R1, also known as activin receptor-like kinase 5 (ALK5), **GFH018** aims to block downstream signaling, thereby reactivating the anti-tumor immune response and inhibiting tumor progression.[1][2] This guide benchmarks **GFH018** against two other prominent TGF- $\beta$ R1 inhibitors, Galunisertib and Vactosertib, providing a comparative landscape of their clinical performance.

## **Performance Data Summary**

The following tables summarize the key efficacy and safety findings from clinical trials of **GFH018**, Galunisertib, and Vactosertib.

Table 1: Efficacy of **GFH018** in Clinical Trials



| Clinical<br>Trial (NCT<br>ID)       | Therapy                                | Indication                                                               | Overall<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Median Progressio n-Free Survival (PFS) |
|-------------------------------------|----------------------------------------|--------------------------------------------------------------------------|-----------------------------------|----------------------------------|-----------------------------------------|
| Phase I<br>(NCT050512<br>41)[3]     | GFH018<br>Monotherapy                  | Advanced<br>Solid Tumors                                                 | -                                 | 25.0% (at 85<br>mg BID)          | -                                       |
| Phase Ib/II<br>(NCT049142<br>86)[4] | GFH018 +<br>Toripalimab<br>(anti-PD-1) | Recurrent/Me<br>tastatic<br>Nasopharyng<br>eal<br>Carcinoma<br>(R/M NPC) | 31.3%                             | 50%                              | 2.0 months                              |
| Phase Ib/II<br>(NCT049142<br>86)[4] | GFH018 +<br>Toripalimab<br>(anti-PD-1) | R/M NPC<br>(ICI-naïve)                                                   | 47.1%                             | 64.7%                            | 9.0 months                              |

Table 2: Efficacy of Galunisertib in Clinical Trials



| Clinical<br>Trial (NCT<br>ID)       | Therapy                         | Indication                               | Overall<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|-------------------------------------|---------------------------------|------------------------------------------|---------------------------------------|-------------------------------------|-----------------------------------------------------|---------------------------------------|
| Phase 2<br>(NCT0124<br>6986)[5]     | Galuniserti<br>b +<br>Sorafenib | Advanced Hepatocell ular Carcinoma (HCC) | 4.5%<br>(Partial<br>Response)         | 51.1%<br>(PR+SD)                    | 4.1 months                                          | 18.8<br>months                        |
| Phase lb/II<br>(NCT0242<br>3343)[6] | Galuniserti<br>b +<br>Nivolumab | Non-Small Cell Lung Cancer (NSCLC)       | 24%<br>(Partial<br>Response)          | 40%<br>(PR+SD)                      | 5.26<br>months                                      | 11.99<br>months                       |

Table 3: Efficacy of Vactosertib in Clinical Trials

| Clinical<br>Trial (NCT<br>ID)       | Therapy                        | Indication                                   | Overall<br>Respons<br>e Rate<br>(ORR)       | Disease<br>Control<br>Rate<br>(DCR) | Progressi<br>on-Free<br>Rate<br>(PFR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) |
|-------------------------------------|--------------------------------|----------------------------------------------|---------------------------------------------|-------------------------------------|---------------------------------------|-----------------------------------------------------|
| Phase lb/II<br>(NCT0380<br>2084)[7] | Vactosertib<br>+ Imatinib      | Desmoid<br>Tumors                            | 25.9%<br>(Confirmed<br>Partial<br>Response) | 96.3%                               | 96.3% at<br>16 weeks                  | -                                                   |
| Phase I/II<br>(NCT0558<br>8648)     | Vactosertib<br>Monothera<br>py | Recurrent/<br>Refractory<br>Osteosarco<br>ma | 36.4%                                       | -                                   | -                                     | 1.9 months                                          |

Table 4: Safety Profile - Common Treatment-Related Adverse Events (TRAEs)



| Drug                                           | Clinical Trial                              | Most Common<br>TRAEs (Any Grade)                                                              | Grade ≥3 TRAEs                                                                                  |
|------------------------------------------------|---------------------------------------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| GFH018                                         | Phase I Monotherapy<br>(NCT05051241)[3]     | Proteinuria (26.0%),<br>AST increased<br>(18.0%), Anemia<br>(14.0%), ALT<br>increased (12.0%) | 6.0% of patients                                                                                |
| Phase Ib/II<br>Combination<br>(NCT04914286)[8] | Anaemia,<br>Hyponatraemia, Rash,<br>Fatigue | 26.8% of patients                                                                             |                                                                                                 |
| Galunisertib                                   | Phase 2 Combination with Sorafenib[5]       | Fatigue (33.6%), Anemia (25.5%), Peripheral edema (22.8%), Abdominal pain (21.5%)             | Neutropenia (2.7%), Fatigue, Anemia, Increased bilirubin, Hypoalbuminemia, Embolism (1.3% each) |
| Vactosertib                                    | Phase Ib/II Combination with Imatinib[7]    | Myalgia (37%),<br>Anemia (37%),<br>Nausea (33.3%)                                             | Neutropenia (22.2%),<br>Anemia (18.5%)                                                          |

## **Signaling Pathway and Experimental Workflows**

To visually represent the mechanism of action and the structure of the clinical trials, the following diagrams have been generated using Graphviz.





#### Click to download full resolution via product page

TGF- $\beta$  signaling pathway and the point of inhibition by **GFH018** and its alternatives.



Click to download full resolution via product page

Experimental workflow for the Phase I monotherapy trial of GFH018 (NCT05051241).





Click to download full resolution via product page

Experimental workflow for the Phase Ib/II trial of GFH018 with Toripalimab (NCT04914286).

## **Detailed Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below.

## Validation & Comparative





**GFH018** Phase I Monotherapy Trial (NCT05051241) This was a first-in-human, open-label, non-randomized, dose-escalation and expansion study.[9][10] Fifty adult patients with advanced solid tumors who had failed standard of care were enrolled.[10] The study utilized a modified 3+3 dose escalation design with eight dose levels of **GFH018**, from 5 mg to 85 mg, administered orally twice daily (BID) for 14 days followed by a 14-day rest period in a 28-day cycle.[10] The primary objectives were to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[9] Secondary objectives included assessing the pharmacokinetic profile and preliminary anti-tumor efficacy based on RECIST 1.1 criteria.[10]

**GFH018** Phase Ib/II Combination Trial (NCT04914286) This open-label, multicenter study evaluated **GFH018** in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors, including a cohort of 46 patients with recurrent/metastatic nasopharyngeal carcinoma (R/M NPC).[1][4] In the Phase Ib dose-escalation portion, patients received **GFH018** at 40 mg or 80 mg BID for 14 days on/14 days off, combined with toripalimab at 3 mg/kg intravenously every two weeks.[4] The Phase II expansion part used the recommended Phase II dose of **GFH018** (80 mg BID).[4] The primary endpoint was the Objective Response Rate (ORR), with secondary endpoints including Progression-Free Survival (PFS), Duration of Response (DoR), and safety.[4]

Galunisertib Phase 2 Combination Trial with Sorafenib (NCT01246986) This open-label, multicenter Phase 2 study assessed the combination of galunisertib and sorafenib in 47 patients with advanced hepatocellular carcinoma (HCC) who had not received prior systemic therapy.[5][11] Patients received sorafenib 400 mg BID continuously.[5] Galunisertib was administered orally at 80 mg or 150 mg BID for 14 days of a 28-day cycle.[5] The primary objectives included time-to-tumor progression (TTP), with secondary objectives of overall survival (OS), response rate, and safety.[5]

Vactosertib Phase Ib/II Combination Trial with Imatinib (NCT03802084) This was an investigator-initiated, open-label, multicenter Phase Ib/II trial in patients with desmoid tumors not amenable to local therapies or with disease progression.[7] The study evaluated the safety and efficacy of vactosertib in combination with imatinib.[7] In the Phase Ib portion, a standard 3+3 dose-escalation design was used to determine the recommended Phase II dose of vactosertib (100 mg or 200 mg BID, 5 days on/2 days off) in combination with a fixed dose of



imatinib (400 mg daily).[7][12] The primary endpoint for the Phase II part was the progression-free rate at 16 weeks.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ecommons.aku.edu [ecommons.aku.edu]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 2023 ASCO | Multi-center Data for Combination Study of GenFleet's GFH018 (TGF-β R1 inhibitor) with Anti-PD-1 Antibody Demonstrates Significant Potential to Enhance Efficacy of Immune Checkpoint Inhibitors among ICI-naïve Patients-GenFleet Therapeutics [genfleet.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. First-in-human study of GFH018, a small molecule inhibitor of transforming growth factor-β receptor I inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma [escholarship.org]
- 12. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Benchmarking GFH018: A Comparative Analysis of TGF-βR1 Inhibitors in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384867#benchmarking-gfh018-performance-against-published-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com